![molecular formula C23H26N4O4 B10973490 N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide](/img/structure/B10973490.png)
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a methoxyphenyl group, and a pyrido[2,3-d]pyrimidin-3(2H)-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide typically involves multi-step organic synthesis. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the methoxyphenyl group and the cyclohexyl group. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various functional compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(2-methoxy-4-methylphenoxy)acetamide
- 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives
Uniqueness
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and the pyrido[2,3-d]pyrimidine core make it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[1-(2-methoxyphenyl)-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H26N4O4/c1-25(16-9-4-3-5-10-16)20(28)15-26-22(29)17-11-8-14-24-21(17)27(23(26)30)18-12-6-7-13-19(18)31-2/h6-8,11-14,16H,3-5,9-10,15H2,1-2H3 |
InChI Key |
ZDPBHUSKGUBVGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3=C(N=CC=C3)N(C2=O)C4=CC=CC=C4OC |
Origin of Product |
United States |
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